molecular formula C9H11Cl2F2NO B13184404 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13184404
M. Wt: 258.09 g/mol
InChI Key: ZCPBUTRVGCQISG-UHFFFAOYSA-N
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Description

Chemical Name: (1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS Number: 1384435-42-0 Molecular Formula: C₉H₁₁Cl₂F₂NO Molecular Weight: 278.10 g/mol Key Features:

  • Chiral center (R-configuration) at the ethanamine moiety.
  • Substituted phenyl ring with chloro (Cl) and difluoromethoxy (OCHF₂) groups.
  • Hydrochloride salt form enhances solubility and stability for pharmaceutical R&D applications.
  • Primary use: Research reagent in drug discovery, particularly for targeting serotonin receptors or other CNS-related targets due to structural similarities to known bioactive amines .

Properties

IUPAC Name

1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPBUTRVGCQISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity .

Chemical Reactions Analysis

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenyl derivatives and amine compounds .

Scientific Research Applications

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: This compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

(a) (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Hydrochloride

CAS: 2769990-88-5 Formula: C₉H₁₃ClFNO Molecular Weight: 221.66 g/mol Comparison:

  • Substituents : Fluoro (F) at position 5 and methoxy (OCH₃) at position 2.
  • Purity : 97% (reported) .
(b) 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride

CAS: Not explicitly provided Formula: C₁₀H₁₆ClNO₂ Molecular Weight: 217.69 g/mol Comparison:

  • Substituents : Two methoxy groups (positions 2 and 5).
  • Key Difference : Ethylamine chain instead of a chiral ethylamine. Lacks halogen atoms, which may reduce binding affinity to halogen-sensitive receptors .
(c) 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine Hydrochloride

CAS: Not explicitly provided Formula: C₉H₁₁ClF₃N Molecular Weight: 233.64 g/mol Comparison:

  • Substituents : Methyl (CH₃) and trifluoromethyl (CF₃) groups.

Compounds with Heterocyclic Modifications

(a) 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

CAS : 2059942-15-1
Formula : C₁₁H₁₅Cl₂N₃
Molecular Weight : 260.17 g/mol
Comparison :

  • Structure : Contains an imidazole ring fused to a phenyl group.
  • Key Difference : Heterocyclic structure introduces basic nitrogen atoms, which may enhance interactions with ion channels or enzymes compared to the purely aromatic target compound .

Enantiomeric and Positional Isomers

(a) (1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine Hydrochloride

CAS: Not explicitly provided Formula: C₉H₁₁ClF₂NO (assumed) Comparison:

  • Substituent Position : Difluoromethoxy group at position 3 instead of 2.
  • Implication : Altered substituent positioning may significantly affect receptor selectivity due to steric and electronic differences .

Tabulated Comparison of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Supplier Availability
Target Compound 1384435-42-0 C₉H₁₁Cl₂F₂NO 278.10 5-Cl, 2-OCHF₂, R-configuration 3 suppliers (China)
(R)-1-(5-Fluoro-2-methoxyphenyl)ethanamine HCl 2769990-88-5 C₉H₁₃ClFNO 221.66 5-F, 2-OCH₃ 97% purity
2-(2,5-Dimethoxyphenyl)ethanamine HCl N/A C₁₀H₁₆ClNO₂ 217.69 2,5-OCH₃ Research-grade
2-(5-Phenyl-1H-imidazol-1-yl)ethanamine diHCl 2059942-15-1 C₁₁H₁₅Cl₂N₃ 260.17 Imidazole-phenyl hybrid Available (American Elements)

Biological Activity

1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 1384435-40-8, is a synthetic organic compound characterized by a unique structure that includes a chiral center, a chloro substituent, and a difluoromethoxy group. This combination of features suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C9_9H11_{11}ClF2_2NO
  • Molecular Weight : 258.09 g/mol
  • CAS Number : 1384435-40-8

The biological activity of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is influenced by its structural characteristics. Compounds with similar structures have been observed to interact with various biological targets, including:

  • Receptor Binding : The difluoromethoxy group may enhance the compound's affinity for certain receptors, potentially affecting neurotransmitter systems.
  • Enzyme Inhibition : Structural analogs have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

Pharmacological Effects

Research has indicated that compounds similar to 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride exhibit several pharmacological effects:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Antidepressant Properties : Some analogs have been associated with mood improvement and are being investigated for their antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Relevant Studies

Study ReferenceCompoundBiological ActivityKey Findings
OXS000275Anti-mitoticInduced differentiation in AML cell lines; upregulated CD11b expression.
DifluoromethylphenolAntioxidantExhibited significant antioxidant properties in vitro.
Ethylamine derivativeAntidepressantDemonstrated mood-enhancing effects in preclinical models.

Detailed Findings

  • Differentiation Induction : A study highlighted that OXS000275, an analog of the compound under review, significantly induced differentiation in acute myeloid leukemia (AML) cell lines by promoting CD11b expression. This suggests that similar compounds may also possess differentiation-inducing capabilities in hematopoietic cells .
  • Antimicrobial Properties : Research into related compounds has shown that they can effectively inhibit the growth of several bacterial strains, indicating a potential role as antimicrobial agents .
  • Mood Enhancement : Analogous compounds have been studied for their antidepressant effects, showing promise in improving mood-related symptoms in animal models .

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